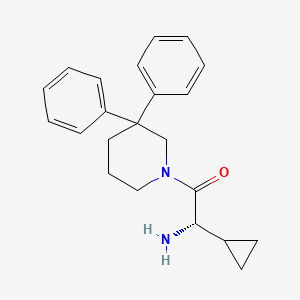
6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO6806051 is a potent dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. RO6806051 has shown good selectivity and favorable absorption, distribution, metabolism, and excretion (eADME) properties .
Métodos De Preparación
The synthesis of RO6806051 involves the design and synthesis of quinoline derivatives. The synthetic route typically includes the following steps:
Formation of the quinoline scaffold: This is achieved through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The quinoline scaffold is then functionalized to introduce the necessary substituents that confer inhibitory activity against FABP4 and FABP5.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS)
Análisis De Reacciones Químicas
RO6806051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
RO6806051 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of FABP4 and FABP5 in various biochemical pathways.
Biology: It helps in understanding the intracellular transport of fatty acids and other lipophilic substances.
Medicine: It has potential therapeutic applications in the treatment of metabolic diseases, such as obesity and diabetes, by inhibiting FABP4 and FABP5.
Industry: It is used in the development of new drugs targeting FABP4 and FABP5
Mecanismo De Acción
RO6806051 exerts its effects by inhibiting the activity of FABP4 and FABP5. These proteins are involved in the intracellular transport of fatty acids and other lipophilic substances. By inhibiting these proteins, RO6806051 disrupts the transport of these substances, leading to various biochemical effects. The molecular targets and pathways involved include the binding sites of FABP4 and FABP5, which are crucial for their function .
Comparación Con Compuestos Similares
RO6806051 is unique in its dual inhibitory activity against both FABP4 and FABP5. Similar compounds include:
XU17: A selective inhibitor of FABP4.
Other quinoline derivatives: These compounds have been designed and synthesized based on the structure of RO6806051 and FABP4/FABP5 crystal complexes
RO6806051 stands out due to its strong inhibitory activity and favorable eADME properties, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H19ClN6 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27) |
Clave InChI |
FXEKONNOBJEKPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


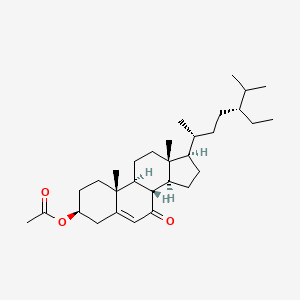

![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

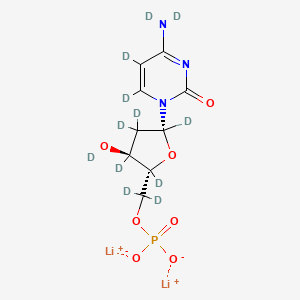

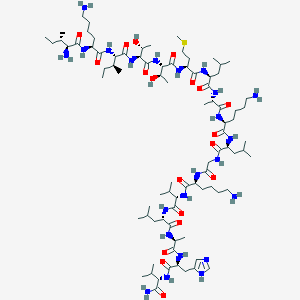
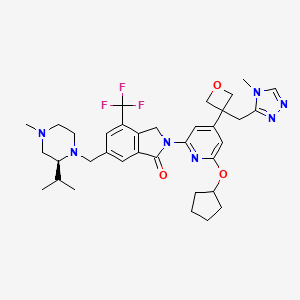
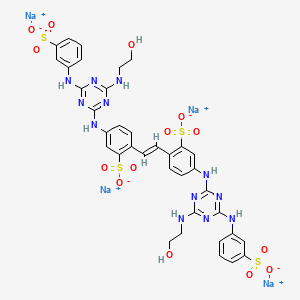

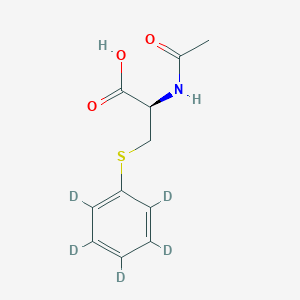
![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)
